(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride (CAS: 90609-93-1) is a benzodioxane-derived amine hydrochloride salt with a molecular formula of $ \text{C}{10}\text{H}{12}\text{ClNO}_2 $ (MW: 213.66 g/mol). It is characterized by a 2,3-dihydrobenzo[1,4]dioxin core substituted with a methylamine group at the 6-position, protonated as a hydrochloride salt. This compound is commercially available with a purity ≥95% (HA-1356, Combi-Blocks) and serves as a key intermediate in synthesizing bioactive molecules targeting kinases and neurotransmitter receptors .
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-7-2-3-8-9(6-7)12-5-4-11-8;/h2-3,6,10H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAMRGRIEXIPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-93-1 | |
| Record name | N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of Carbonyl Precursors to Primary Amines
One of the most authoritative and well-documented methods for preparing (2,3-dihydro-benzodioxin-6-yl)-methyl-amine hydrochloride involves catalytic hydrogenation of the corresponding aldehyde or ketone precursor under ammonia atmosphere in the presence of a nickel catalyst system.
Procedure Summary:
- Catalyst system: Ni(BF4)2·6H2O (4 mol%) combined with a linear triphos ligand (phenylphosphanediyl)bis(ethane-2,1-diyl)bis(diphenylphosphane) (4 mol%).
- Solvent: Degassed trifluoroethanol (TFE).
- Reaction conditions: The reaction mixture is stirred under argon, then transferred to an autoclave flushed with hydrogen and pressurized with 5-7 bar ammonia and 40 bar hydrogen.
- Temperature: Maintained at 100–130 °C inside the autoclave.
- Duration: Several hours until completion, monitored by GC-MS.
- Workup: After reaction, the mixture is cooled, gases discharged, and the product mixture filtered and washed with ethyl acetate.
- Conversion to hydrochloride salt: The free amine is dissolved in ether, treated with methanolic HCl (0.5 M), and stirred at room temperature for 4–5 hours to precipitate the hydrochloride salt.
- The method yields off-white solid (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine hydrochloride with high purity.
- Characterization by ^1H NMR (400 MHz, DMSO-d6) confirms the structure.
- This approach is general and selective for primary amines from carbonyl compounds, offering a robust synthetic route.
| Step | Conditions/Details |
|---|---|
| Catalyst | Ni(BF4)2·6H2O (4 mol%), triphos ligand (4 mol%) |
| Solvent | Trifluoroethanol (degassed) |
| Gas Atmosphere | 5-7 bar NH3 + 40 bar H2 |
| Temperature | 100–130 °C (autoclave) |
| Reaction Time | Several hours (monitored by GC-MS) |
| Post-reaction Treatment | Filtration, ethyl acetate wash |
| Salt Formation | Methanolic HCl (0.5 M), room temperature, 4–5 h |
Sulfonamide Intermediate Route and Subsequent Derivatization
Another synthetic approach involves the preparation of sulfonamide derivatives of 2,3-dihydrobenzodioxin-6-amine, which can be further functionalized to yield amine-containing derivatives.
- Initial sulfonamide formation: 2,3-Dihydro-1,4-benzodioxin-6-amine is reacted with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium (10% Na2CO3) at room temperature.
- Isolation: The product N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide precipitates upon acidification (pH 2 with conc. HCl), filtered, washed, and dried.
- Further derivatization: The sulfonamide is reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as base to afford various substituted amine derivatives.
- Purification: Products are precipitated by addition to ice, filtered, washed, and air-dried.
Reaction Conditions and Yields:
| Step | Conditions/Details |
|---|---|
| Sulfonamide formation | 10% Na2CO3 aqueous, room temp, stirring |
| Sulfonyl chloride | 4-Methylbenzenesulfonyl chloride |
| Reaction monitoring | TLC until single spot |
| Product isolation | Acidify to pH 2 with conc. HCl, filtration |
| Yield | ~80% |
| Further alkylation | DMF, lithium hydride, 25 °C, 3-4 h |
| Product yield | ~82% |
This method is useful for generating functionalized amines with sulfonyl protection, which can be deprotected or modified further for pharmaceutical or biochemical applications.
Multi-step Synthetic Strategies Involving Hydrazone and Reduction Intermediates
In more complex synthetic schemes, the benzodioxane moiety is introduced via condensation and subsequent transformations:
- Starting from 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one, condensation with phenyl hydrazine in acetic acid yields hydrazone derivatives.
- Vilsmeier–Haack reaction converts hydrazones to 1,3-diarylpyrazole derivatives.
- Reduction of aldehyde groups and further functionalization (e.g., tosylation, azide substitution, lithium aluminum hydride reduction) leads to aminomethyl intermediates.
- These intermediates can be converted into various amine derivatives, including hydrochloride salts, through standard salt formation procedures.
While this approach is more elaborate and aimed at diversifying the molecular framework, it demonstrates the synthetic flexibility around the benzodioxane amine core.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic hydrogenation of carbonyl | Ni(BF4)2·6H2O, triphos ligand, NH3/H2 gas, TFE solvent, 100-130 °C | High selectivity, direct primary amine synthesis | Requires high-pressure autoclave |
| Sulfonamide intermediate route | 4-Methylbenzenesulfonyl chloride, Na2CO3, DMF, LiH | Versatile for derivatization, good yields | Multi-step, requires sulfonyl protection |
| Hydrazone condensation and reduction | Phenyl hydrazine, acetic acid, Vilsmeier–Haack, LAH reduction | Enables complex derivatives synthesis | More steps, specialized reagents |
Research Findings and Analytical Data
- The catalytic hydrogenation method yields the hydrochloride salt of (2,3-dihydro-benzodioxin-6-yl)-methyl-amine as an off-white solid characterized by ^1H NMR and GC-MS, confirming purity and structure.
- Sulfonamide derivatives show characteristic IR absorptions (N-H stretching ~3248 cm^-1), melting points around 129-130 °C, and are further confirmed by ^1H NMR spectra with detailed splitting patterns consistent with the benzodioxane and sulfonamide moieties.
- Multi-step derivatives involving hydrazone intermediates demonstrate the synthetic versatility of the benzodioxane amine scaffold, allowing subsequent functionalization for pharmaceutical lead development.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine exhibits various biological activities:
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
- Antidepressant Activity : Preliminary data indicate potential antidepressant effects through modulation of neurotransmitter systems.
- Anticancer Properties : Some derivatives of benzodioxin compounds have shown promise in inhibiting cancer cell proliferation.
Medicinal Chemistry
The compound serves as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can enhance efficacy or reduce side effects in drug candidates targeting neurological disorders or cancer.
Biochemical Research
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine is utilized in proteomics research to study protein interactions and functions due to its ability to bind selectively to certain biomolecules.
Synthesis of Complex Molecules
The compound is employed in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules, including those used in agrochemicals and other industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Neuroprotection Study | Investigated neuroprotective effects in animal models | Showed reduced neuronal cell death in models of oxidative stress |
| Antidepressant Research | Evaluated behavioral changes in rodent models | Indicated significant improvement in depressive-like behaviors |
| Cancer Cell Proliferation Inhibition | Assessed the impact on various cancer cell lines | Demonstrated dose-dependent inhibition of cell growth |
Mechanism of Action
The mechanism of action of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Piperazine or ethylamine extensions (e.g., 1353958-43-6, 22310-84-5) introduce basic nitrogen centers, influencing receptor selectivity (e.g., dopamine D4 vs. D2 receptors) .
- Hybrid structures (e.g., 61350-62-7) combine benzodioxin with heterocycles like furan, broadening pharmacological profiles .
Kinase Inhibition Profiles
The target compound’s analogs demonstrate varied kinase inhibitory activities:
Mechanistic Insights :
- The position of the benzodioxin group critically impacts activity. For example, 9n (benzodioxin in the arylmethylamino moiety) shows higher SsCK1 inhibition (IC50 = 2 μM) than 9i (benzodioxin in the 5-arylidene group, IC50 = 5.4 μM) .
- Substituent bulkiness : Bulky groups (e.g., 1,3-benzodioxol-5-yl in 9j) improve selectivity, whereas smaller groups reduce potency .
Receptor Binding and Selectivity
- Dopamine D4 Receptor Antagonism: S 18126, which incorporates a benzodioxin-piperazine scaffold, exhibits nanomolar affinity for hD4 ($ K_i = 2.4 \, \text{nM} $) with minimal activity at D2/D3 receptors.
- In Vivo Effects : Despite high in vitro D4 affinity, S 18126 requires high doses (40 mg/kg) to modulate cortical dopamine levels, suggesting pharmacokinetic limitations compared to D2-targeted agents like raclopride .
Physicochemical and Commercial Considerations
Physicochemical Properties
| Property | Target Compound (90609-93-1) | 22310-84-5 (Ethylamine analog) | 1353958-43-6 (Piperazine analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | 213.66 | 223.68 | 298.77 |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Likely polar (HCl salt) | Polar (HCl salt) | Moderate (piperazine enhances solubility) |
Note: Melting points for benzodioxin derivatives vary widely (e.g., 9n: 202–204°C; 9m: 170–243°C decomposition), influenced by substituents and salt forms .
Commercial Availability
The target compound is supplied by Combi-Blocks (HA-1356) and Fluorochem (95% purity, 10g: ¥1,642.2). Analogs like 22310-84-5 (American Elements) and 1353958-43-6 (Fluorochem) are also available, enabling structure-activity relationship (SAR) studies .
Biological Activity
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine hydrochloride, also known as 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H11NO2
- Molecular Weight : 165.19 g/mol
- CAS Number : 17413-10-4
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of receptor interaction and enzyme inhibition.
1. Alpha-2 Adrenergic Receptor Antagonism
A study highlighted the compound's role as a selective antagonist for the alpha-2C adrenergic receptor. Structure-activity relationship studies demonstrated that specific modifications to the compound could enhance binding affinity and functional activity while maintaining selectivity over other adrenergic receptor subtypes .
2. PARP1 Inhibition
Recent investigations have shown that derivatives of this compound can inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. For instance, one derivative exhibited an IC50 value of 5.8 μM in inhibiting PARP1 activity, indicating significant potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies have identified critical structural features necessary for biological activity:
| Modification | Effect on Activity |
|---|---|
| Nitro groups on phenyl ring | Dramatic loss of activity |
| Amino substitutions | Variable effects based on position |
| Alkyl chain length | Optimal length required for receptor binding |
These findings suggest that the presence and position of substituents on the benzodioxin structure significantly influence the compound's pharmacological profile.
Case Studies
Several case studies have explored the biological activity of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine hydrochloride:
Study 1: CNS Penetration and Selectivity
A notable study focused on a related compound which demonstrated central nervous system (CNS) penetration and selectivity for adrenergic receptors. The findings suggest that modifications to the benzodioxin core can lead to enhanced CNS activity, making it a candidate for treating neurological disorders .
Study 2: Anticancer Properties
Another research effort evaluated the anticancer properties of derivatives in vitro. The study reported several compounds with IC50 values ranging from 0.88 μM to 12 μM against PARP1, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine hydrochloride?
Methodological Answer: The compound is typically synthesized via sulfonylation or alkylation reactions. A common approach involves reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with reagents like 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) at room temperature for 3–4 hours . Dynamic pH control is critical to suppress side reactions. Post-synthesis, the product is isolated via filtration, washed with cold water, and recrystallized from ethanol for purity.
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization relies on spectroscopic and elemental analysis:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–O–C vibrations from the benzodioxin ring).
- ¹H-NMR : Resolves aromatic protons (δ 6.5–7.2 ppm) and methylene/methyl groups (δ 3.8–4.2 ppm for dioxin ring; δ 2.4–2.6 ppm for methylamine).
- CHN analysis : Validates elemental composition (e.g., C, H, N percentages) .
- SMILES notation : Cross-referenced with databases (e.g., CCOC1=C(OCC2)C=CC(=C1)N).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer: Key optimizations include:
- pH control : Maintain pH 9–10 to ensure efficient nucleophilic substitution while avoiding hydrolysis of sensitive groups .
- Temperature : Room temperature (20–25°C) minimizes thermal degradation .
- Stoichiometry : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to reduce unreacted starting material .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities like 4-methylbenzenesulfonic acid .
Q. What analytical strategies are recommended for detecting and quantifying impurities?
Methodological Answer:
- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to resolve impurities (e.g., Impurity A(EP) and Impurity B(EP) from ).
- Reference standards : Compare retention times and spiking experiments with certified impurity standards .
- Mass spectrometry (LC-MS) : Confirm molecular ions for trace impurities (e.g., m/z 298.77 for related hydrochlorides) .
Q. What methodologies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Alkylation/aralkylation : React the parent amine with alkyl/aralkyl halides (e.g., benzyl chloride) in DMF using LiH as a base to generate N-substituted derivatives .
- Sulfonamide formation : Introduce sulfonyl groups (e.g., tosyl chloride) to modulate hydrophobicity and bioactivity .
- Enzyme inhibition assays : Test derivatives against α-glucosidase or acetylcholinesterase to correlate structural modifications (e.g., electron-withdrawing groups) with inhibitory potency .
Q. How should environmental impact assessments be designed for this compound?
Methodological Answer:
- Fate studies : Investigate hydrolysis/photolysis rates (OECD Guideline 111) under simulated environmental conditions (pH 7–9, UV light) .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values for acute toxicity .
- Biotic transformation : Incubate with soil microbiota to identify degradation metabolites via LC-MS/MS .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. How can stability studies be designed to ensure compound integrity under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical monitoring : Track degradation via HPLC peak area reduction or new impurity formation .
- Long-term storage : Store lyophilized samples at –20°C in amber vials with desiccants to prevent hydrolysis/oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
